Antifungal agent 57
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 57 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the purity and consistency of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Antifungal Agent 57 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered antifungal properties, while substitution reactions can produce analogs with different functional groups .
Scientific Research Applications
Antifungal Agent 57 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Investigated for its effects on fungal cell biology and its potential to overcome drug resistance.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, particularly those resistant to conventional treatments.
Industry: Utilized in the development of antifungal coatings and materials for various applications .
Mechanism of Action
The mechanism of action of Antifungal Agent 57 involves targeting specific molecular pathways in fungal cells. It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to cell membrane disruption and fungal cell death. The compound also interferes with the synthesis of DNA, RNA, and proteins in the fungal pathogen, further contributing to its antifungal effects .
Comparison with Similar Compounds
Fluconazole: A widely used antifungal agent with a similar mechanism of action but less effective against resistant strains.
Miconazole: Another common antifungal agent, but Antifungal Agent 57 has shown superior efficacy against resistant strains.
Itraconazole: Used for treating various fungal infections, but with different pharmacokinetic properties.
Uniqueness: this compound stands out due to its potent efficacy against Fluconazole-resistant strains and its ability to inhibit Candida albicans at low concentrations. Its unique chemical structure and mechanism of action make it a valuable addition to the antifungal arsenal .
Properties
Molecular Formula |
C18H15ClF2N2Se |
---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
1-[2-[(2-chlorophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15ClF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
InChI Key |
QBJXLBXNTOUYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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